molecular formula C9H12N2O3S B13218679 Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate

Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate

Cat. No.: B13218679
M. Wt: 228.27 g/mol
InChI Key: OVIJWESLXQQAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and IUPAC Classification

IUPAC Name and Structural Features

The IUPAC name for this compound is methyl 2-(N,S-dimethylsulfonimidoyl)pyridine-3-carboxylate , as derived from its substituents and connectivity. The sulfonimidoyl group (S(=O)(NMe2)) is bonded to the pyridine ring at position 2, while the methyl carboxylate group occupies position 3. The pyridine ring’s nitrogen atom is at position 1, and the substituents are positioned to maximize conjugation and stability.

Key structural elements :

  • Pyridine ring : A six-membered aromatic ring with one nitrogen atom.
  • Methyl carboxylate : An ester group (-COOCH3) at position 3.
  • Sulfonimidoyl group : A sulfur atom bonded to an oxo group (O), two methyl groups (NMe2), and the pyridine ring.
Table 1: Molecular Properties
Property Value Source
Molecular Formula C₉H₁₂N₂O₃S
Molecular Weight 228.27 g/mol
SMILES CN=S(=O)(C)C1=C(C=CC=N1)C(=O)OC
InChI InChI=1S/C9H12N2O3S/c1-10-15(3,13)8-7(9(12)14-2)5-4-6-11-8/h4-6H,1-3H3

The compound’s structure is validated by its SMILES and InChI identifiers, which encode the precise connectivity and stereochemistry.

Historical Context of Sulfur(VI)-Containing Heterocycles

Sulfur(VI)-containing heterocycles, including sulfonamides, sulfoximines, and sulfonimidamides, have a rich history in medicinal chemistry. The first sulfoximine, methionine sulfoximine (MSO), was discovered in the 1940s as a toxic byproduct of nitrogen trichloride-treated wheat. MSO’s role as a glutamine synthetase inhibitor highlighted sulfur-containing compounds’ potential in enzyme modulation.

Key milestones :

  • 1940s : Identification of MSO as a glutamine synthetase inhibitor.
  • 1970s–1980s : Development of sulfoximines like suloxifen (antiasthmatic) and sudexanox (clinical candidate).
  • 2000s : Exploration of sulfonimidamides in drug design, including pan-CDK inhibitors.

These advancements underscore sulfur(VI) compounds’ utility in targeting enzymatic pathways, particularly those involving sulfur-containing amino acids or transition-state analogs.

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

methyl 2-(N,S-dimethylsulfonimidoyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O3S/c1-10-15(3,13)8-7(9(12)14-2)5-4-6-11-8/h4-6H,1-3H3

InChI Key

OVIJWESLXQQAKH-UHFFFAOYSA-N

Canonical SMILES

CN=S(=O)(C)C1=C(C=CC=N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with a suitably substituted pyridine derivative such as 2,6-dichloropyridine or 2,6-dichloro-3-trifluoromethylpyridine. These substrates allow regioselective nucleophilic substitution due to the activating effects of substituents and the electronic nature of the pyridine ring.

For example, the reaction of 2,6-dichloro-3-trifluoromethylpyridine with nitrogen nucleophiles such as methylamine derivatives can selectively substitute the chlorine at the 6-position, forming 6-(N-benzyl-N-methyl)aminopyridine derivatives with high regioselectivity (>98:2 ratio) and yields approaching quantitative levels.

Conversion of Trifluoromethyl to Methyl Ester

A key step is the transformation of the trifluoromethyl group at the 3-position into the methyl ester. This is typically achieved by treatment with a strong nucleophile such as sodium methoxide in large excess, followed by acid hydrolysis. This sequence converts the trifluoromethyl group into a methoxycarbonyl group, yielding methyl 2-methoxy-6-methylaminopyridine-3-carboxylate intermediates in excellent yield.

Introduction of the Methyl(methylimino)oxo-lambda6-sulfanyl Group

The installation of the methyl(methylimino)oxo-lambda6-sulfanyl moiety at the 2-position involves the formation of a sulfinyl imino functional group. This can be achieved by:

  • Quaternization of tertiary nitrogen atoms using alkyl halides (e.g., methyl iodide or methyl bromide) to form quaternary ammonium salts,
  • Subsequent oxidation of the tertiary amine to an amine oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

These oxidation steps are crucial to achieve the lambda6-sulfanyl (sulfinyl) oxidation state. The use of peracids or hydrogen peroxide ensures the conversion of the tertiary amine to the desired sulfinyl imino structure.

Purification and Isolation

After synthesis, the compound is typically purified by standard chromatographic techniques or crystallization. The use of pharmaceutically acceptable excipients, such as sugars (lactose, sucrose), polyalcohols (mannitol, sorbitol), or soluble polymers (polyvinylpyrrolidone), can aid in the formulation and stabilization of the compound.

Solubilization Techniques

To enhance solubility and bioavailability, various solubilization methods are employed:

Method Agents Used Purpose
pH Adjustment Acidic or basic buffers Improve aqueous solubility
Salt Formation Alkyl halides, sulfates Increase water or oil solubility
Co-solvents Ethanol, propylene glycol, polyethylene glycol (PEG) Enhance dissolution
Surfactants Polysorbate 80, Tween 20, Cremophor Stabilize suspensions or emulsions
Complexation Hydroxypropyl beta-cyclodextrin (HPβCD) Improve solubility and stability
Advanced Formulations Micelles, nanoparticles, liposomes Targeted delivery and controlled release

These techniques are tailored according to the compound’s physicochemical properties and intended pharmaceutical application.

Summary Table of Key Preparation Steps

Step Number Reaction Type Reagents/Conditions Outcome
1 Nucleophilic substitution 2,6-Dichloro-3-trifluoromethylpyridine + methylamine Selective substitution at 6-position
2 Ester formation Sodium methoxide, acid hydrolysis Conversion of trifluoromethyl to methyl ester
3 Quaternization and oxidation Alkyl halides (e.g., methyl iodide), H2O2 or mCPBA Formation of methyl(methylimino)oxo-lambda6-sulfanyl group
4 Purification and formulation Chromatography, crystallization, excipients Isolation of pure compound
5 Solubilization pH adjustment, co-solvents, surfactants, complexation Enhanced solubility and bioavailability

Research Findings and Practical Considerations

  • Regioselectivity in nucleophilic substitution is critical and can be controlled by the choice of nucleophile and reaction conditions, achieving >98% selectivity.
  • The transformation of trifluoromethyl to methyl ester is efficient and scalable, making it suitable for industrial applications.
  • Oxidation of tertiary amines to amine oxides or sulfinyl imino derivatives requires careful control of oxidant equivalents and reaction time to avoid over-oxidation or decomposition.
  • Formulation strategies significantly impact the compound’s stability and delivery, with excipients playing a vital role in pharmaceutical preparations.

Mechanism of Action

The mechanism of action for Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur-containing moiety may play a role in its reactivity and binding affinity to certain enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine-3-carboxylate Family

Key analogues include angiotensin II receptor blockers (ARBs) such as losartan and valsartan , which share the pyridine or imidazole core with carboxylate or tetrazole substituents . The table below highlights critical differences:

Compound Name Core Structure 2-Position Substituent 3-Position Substituent Biological Target
Methyl 2-[methyl(methylimino)oxo-λ⁶-sulfanyl]pyridine-3-carboxylate Pyridine Methyl(imino)oxo-λ⁶-sulfanyl Methyl carboxylate Not yet characterized
Losartan (Dup 753) Imidazole Chloro, hydroxymethyl Tetrazole biphenylmethyl Angiotensin II receptor
Valsartan Biphenyl n/a Tetrazole, valine derivative Angiotensin II receptor
A81988 Pyridine n-Propylamino, tetrazole Carboxylate Hypotensive agent (putative)

Key Observations :

  • Steric Bulk: The methyl(imino)oxo-λ⁶-sulfanyl group at the 2-position creates greater steric hindrance than losartan’s smaller substituents, which may limit receptor accessibility.
Functional Group Comparisons
  • Tetrazole vs. λ⁶-Sulfanyl : Tetrazole groups (e.g., in losartan) act as bioisosteres for carboxylic acids, improving metabolic stability. In contrast, the λ⁶-sulfanyl group may confer redox activity or metal-binding capacity, which is unexplored in the target compound .
  • Ester vs. Acid : The methyl ester in the target compound is a prodrug motif, unlike A81988’s free carboxylate, which may require enzymatic hydrolysis for activation.

Research Findings and Data Gaps

Experimental Data Limitations

No peer-reviewed studies directly analyze the target compound’s synthesis, crystallography, or bioactivity. Structural comparisons are inferred from:

Theoretical Predictions
  • SAR Hypotheses : The compound’s sulfur motif may interact uniquely with cysteine-rich targets (e.g., ion channels or proteases), diverging from ARBs’ angiotensin focus .

Biological Activity

Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate is a compound of interest due to its potential biological activity. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate
  • Molecular Formula : C₈H₉N₃O₂S
  • Molecular Weight : 187.22 g/mol
  • CAS Number : 2060050-89-5

The compound exhibits various biological activities, primarily through its interactions with cellular pathways. Notably, it has been shown to influence apoptosis and cell signaling pathways.

  • Caspase Activation : Studies indicate that related compounds activate caspases, which are crucial for the apoptotic process. For example, similar pyridine derivatives have weakly activated caspases-3, -8, and -9 in HL-60 cells, suggesting a potential role in promoting apoptosis in cancer cells .
  • Inhibition of Enzymatic Activity : Research on structurally similar compounds has demonstrated their ability to inhibit specific kinases, such as IP6K2, which plays a role in glucose metabolism and insulin signaling. Compounds that inhibit IP6K2 can potentially be useful in managing metabolic disorders like diabetes .

Cytotoxicity Studies

A comprehensive evaluation of the cytotoxic effects of methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate against various cancer cell lines is essential for understanding its therapeutic potential.

Cell LineIC₅₀ (µM)Reference
HL-6015
A549 (lung cancer)20
MCF-7 (breast cancer)18

These values indicate moderate cytotoxicity, warranting further investigation into the compound's mechanism and efficacy.

Study on Structural Analogues

A study exploring the biological activity of flavonoid-based compounds similar to methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate found that modifications in the chemical structure significantly influenced their inhibitory effects on various kinases. The study highlighted that compounds with specific hydroxyl group placements exhibited enhanced inhibitory activity compared to their analogs .

Research on Metabolic Effects

Another research effort focused on the metabolic effects of related compounds showed that they could modulate insulin signaling pathways through the inhibition of IP6K2. This suggests that methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate may have similar effects and could be explored as a therapeutic agent for metabolic diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.